
2-(Ethylthio)aniline
Overview
Description
2-(Ethylthio)aniline is an organic compound with the molecular formula C8H11NS. It is a colorless to yellow to red liquid, depending on its purity and storage conditions . This compound is used in various areas of research, including life sciences, material sciences, chemical synthesis, chromatography, and analytical studies .
Mechanism of Action
Target of Action
It’s worth noting that related compounds have been used in the synthesis of novel alk inhibitors , suggesting potential targets could be within the ALK pathway.
Biochemical Pathways
Given its potential role as an alk inhibitor , it may impact pathways downstream of ALK, such as the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, which are involved in cell proliferation and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)aniline typically involves the reaction of 2-chloroaniline with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-(Ethylthio)aniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)aniline: Similar in structure but with a methyl group instead of an ethyl group.
2-(Phenylthio)aniline: Contains a phenyl group instead of an ethyl group.
2-(Benzylthio)aniline: Contains a benzyl group instead of an ethyl group.
Uniqueness
2-(Ethylthio)aniline is unique due to its specific ethylthio substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of specialized organic compounds and the study of enzyme inhibition .
Biological Activity
2-(Ethylthio)aniline is a sulfur-containing aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula CHNS, is structurally characterized by an ethylthio group attached to the aniline moiety. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, particularly in cancer treatment and other therapeutic areas.
This compound has distinct physical and chemical properties that influence its biological activity. It is a pale yellow liquid with a boiling point of approximately 200 °C. The presence of the ethylthio group enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets.
Biological Activities
Research has identified several biological activities associated with this compound, including anticancer, antimicrobial, and antioxidant properties. Below are detailed findings from various studies:
Anticancer Activity
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. While specific studies focusing solely on this compound are scarce, related thioanilines have demonstrated significant antibacterial activity against various pathogens, suggesting that this compound may possess similar effects.
Antioxidant Activity
The antioxidant potential of thioanilines has been documented in several studies. Compounds with sulfur-containing groups can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant for preventing cellular damage in various diseases, including cancer.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with other anilines reveals that:
- The position of substituents on the aromatic ring significantly affects potency.
- The nature of the substituent (e.g., electron-donating vs. electron-withdrawing groups) plays a crucial role in modulating activity.
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives of thiazole-based compounds incorporating an ethylthio group. These derivatives exhibited promising anticancer activity against HepG2 and PC12 cell lines . The findings suggest that structural modifications can enhance biological activity.
- Zebrafish Model : In vivo studies using zebrafish embryos demonstrated that certain anilino derivatives significantly inhibited cell growth, indicating potential for further development as anticancer agents .
Properties
IUPAC Name |
2-ethylsulfanylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFMPJRLJLBBRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436139 | |
Record name | 2-(Ethylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13920-91-7 | |
Record name | 2-(Ethylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of 2-(ethylthio)aniline in heterocyclic chemistry?
A1: this compound serves as a valuable starting material in synthesizing various nitrogen and sulfur-containing heterocycles. Specifically, it acts as a precursor to pyrrolo[2,1-b][1,3,4]benzothiadiazines, a novel class of compounds structurally analogous to the pharmaceutically relevant phenothiazines. []
Q2: How does the N-substituent on the pyrrole ring influence the synthesis of pyrrolo[2,1-b][1,3,4]benzothiadiazines from this compound derivatives?
A2: Research indicates that the size of the N-substituent on the pyrrole ring significantly impacts the yield of pyrrolo[2,1-b][1,3,4]benzothiadiazines. Molecular mechanics calculations suggest that larger N-substituents can hinder the molecule's ability to adopt a conformation favorable for cyclization, thereby reducing the yield of the desired product. []
Q3: Can you describe an alternative synthetic pathway for producing this compound derivatives?
A3: Yes, a recently discovered method utilizes the ring-opening reaction of N-substituted-2(3H)-benzothiazolones in the presence of disubstituted geminal diesters, potassium cyanide (KCN), and a water-dimethyl sulfoxide (DMSO) mixture. This unexpected reaction provides a simple and effective route for obtaining various this compound derivatives. [, ]
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